

Confirming STING-dependent Effects of diABZI Using Knockout Cells: A Comparative Guide

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Compound of Interest

Compound Name: *Diabzi sting agonist-1*

Cat. No.: *B607100*

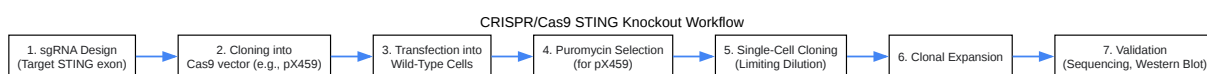
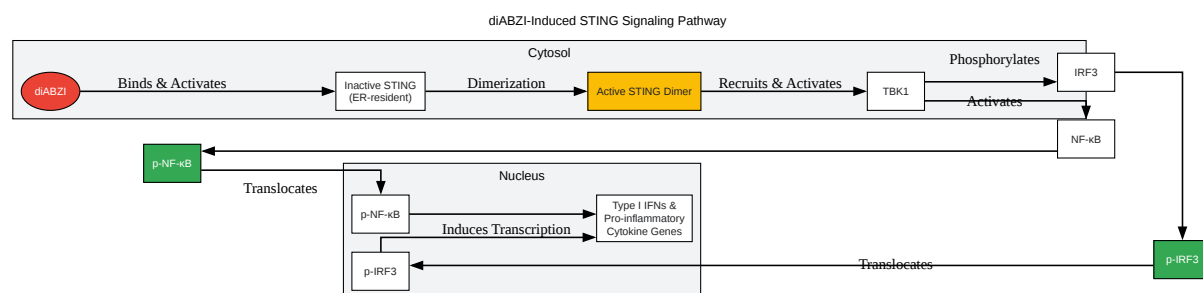
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The small molecule diABZI is a potent activator of the Stimulator of Interferon Genes (STING) pathway, holding significant promise for immunotherapy and antiviral applications.^[1] A critical step in validating its mechanism of action is to demonstrate that its cellular effects are entirely dependent on the presence of the STING protein. This guide provides a comparative overview of experimental approaches using STING knockout (KO) cells to unequivocally confirm the STING-dependency of diABZI's activity.

The STING Signaling Pathway

The STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of many viral and bacterial infections, as well as cellular damage. Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.^{[2][3]} DiABZI directly binds to and activates STING, bypassing the need for upstream DNA sensing by cGAS.^[1]



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